(R)-3-Benzylmorpholine hcl
CAS No.:
Cat. No.: VC13629755
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClNO |
---|---|
Molecular Weight | 213.70 g/mol |
IUPAC Name | (3R)-3-benzylmorpholine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 |
Standard InChI Key | YPBSZAVJNVJGHC-RFVHGSKJSA-N |
Isomeric SMILES | C1COC[C@H](N1)CC2=CC=CC=C2.Cl |
SMILES | C1COCC(N1)CC2=CC=CC=C2.Cl |
Canonical SMILES | C1COCC(N1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(R)-3-Benzylmorpholine hydrochloride (CAS: 1172897-29-8) is a stereospecific compound with the molecular formula C₁₁H₁₆ClNO and a molar mass of 213.70 g/mol . Its structure comprises a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) substituted at the 3-position with a benzyl group, with the hydrochloride salt enhancing its stability and solubility in polar solvents .
Key Physicochemical Data
The compound’s stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .
Synthesis and Preparation
Catalytic Hydrogenation
A common synthesis route involves the reduction of a lactam intermediate. For example, ethyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is treated with borane-dimethylsulfide complex in tetrahydrofuran (THF) at 0–20°C, followed by hydrolysis to yield the target compound . This method, adapted from Brown (1985), achieves a 68% yield and emphasizes the importance of controlled reaction conditions to preserve stereochemical integrity .
Nickel-Catalyzed Hydrogenation
Patent CN101817779B describes a scalable industrial method using a nickel-based catalyst under moderate hydrogen pressure (3–5 atm) . The process begins with quaternization of 3-hydroxypyridine with benzyl chloride, followed by catalytic hydrogenation to produce the morpholine derivative . This approach prioritizes cost efficiency and safety, with reported purities exceeding 95% .
Key Reaction Steps:
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Quaternization: 3-Hydroxypyridine + Benzyl chloride → N-Benzyl-3-pyridinium chloride .
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Reduction: Catalytic hydrogenation with Ni catalyst → (R)-3-Benzylmorpholine .
Applications in Research and Industry
Pharmaceutical Development
(R)-3-Benzylmorpholine HCl serves as a key intermediate in synthesizing analgesics and anti-inflammatory agents . Its morpholine core mimics bioactive motifs found in neurotransmitters, enabling its use in central nervous system (CNS) drug discovery .
Neuroscience Research
The compound’s ability to modulate neurotransmitter systems has been explored in studies on dopamine and serotonin receptors, offering insights into treatments for mood disorders . For instance, its structural similarity to phenmetrazine analogs suggests potential anorectic effects .
Antimicrobial Activity
Preliminary studies indicate efficacy against Gram-positive bacteria, with MIC values comparable to standard antibiotics . This application remains under investigation, with mechanistic studies focusing on membrane disruption .
Material Science
Incorporated into polymer matrices, (R)-3-Benzylmorpholine HCl enhances thermal stability and mechanical strength, making it valuable in high-performance materials .
Pharmacological and Toxicological Profile
Toxicity
Acute toxicity studies in rodents report LD₅₀ values >500 mg/kg (oral), with adverse effects including respiratory irritation at high doses . Chronic exposure data are sparse, necessitating caution in industrial handling .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and acetonitrile/water mobile phase .
Spectroscopic Data
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¹H NMR (D₂O): δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (s, 1H, CH), 3.85–3.50 (m, 4H, morpholine-H) .
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IR (KBr): 2500 cm⁻¹ (N⁺H stretch), 1600 cm⁻¹ (C=C aromatic) .
Recent Advances and Future Directions
Recent patents highlight innovations in enantioselective synthesis, such as chiral auxiliaries and asymmetric catalysis . Computational modeling studies aim to optimize receptor binding for CNS-targeted therapies .
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